1-[(Tert-butoxy)methyl]-3-chlorobenzene
Description
Properties
IUPAC Name |
1-chloro-3-[(2-methylpropan-2-yl)oxymethyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZVLYTZQLUJLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalytic Systems
The acid-catalyzed etherification of 3-chlorobenzyl alcohol with isobutene represents a direct and scalable approach to 1-[(tert-butoxy)methyl]-3-chlorobenzene. This method, adapted from the synthesis of 4-tert-butoxy-chlorobenzene in patent CN1603293A, leverages sulfuric acid (30–98% concentration) and quaternary ammonium salts (e.g., benzyltriethylammonium chloride) as co-catalysts. The reaction proceeds via protonation of the benzyl alcohol, followed by nucleophilic attack by isobutene, which generates a tert-butoxy group at the benzylic position.
Key advantages include:
-
Homogeneous reaction conditions : The use of petroleum-derived solvents (e.g., toluene, xylene) ensures solubility of both 3-chlorobenzyl alcohol and gaseous isobutene.
-
Short reaction time : Complete conversion is achieved within 6 hours at ambient temperature, compared to 26 hours in earlier methods.
-
High yield and purity : Optimized conditions yield the target compound in up to 80.2% purity (HPLC) after distillation.
Experimental Protocol and Optimization
A representative procedure involves:
-
Dissolving 3-chlorobenzyl alcohol (1 mol) in toluene (300 mL) with sulfuric acid (0.5 g, 30% concentration) and benzyltriethylammonium chloride (0.3 g).
-
Introducing isobutene gas (2 mol equivalents) at 25–30°C over 4 hours.
-
Post-reaction washing with sodium hydroxide (30% w/w) and saturated sodium chloride solution.
-
Vacuum distillation (8 mmHg) to isolate the product (73–75°C fraction).
Critical Parameters :
-
Catalyst loading : A 1:0.5 ratio of sulfuric acid to quaternary ammonium salt maximizes yield.
-
Solvent selection : Toluene outperforms benzene and xylene in minimizing side reactions.
Williamson Ether Synthesis
Alkylation of 3-Chlorobenzyl Halides
The Williamson ether synthesis involves the reaction of 3-chlorobenzyl chloride with potassium tert-butoxide in a polar aprotic solvent (e.g., THF). This SN2 mechanism proceeds via deprotonation of tert-butanol to generate the tert-butoxide ion, which displaces the chloride on the benzyl substrate.
Typical Conditions :
Limitations and Side Reactions
-
Competitive elimination : Elevated temperatures favor the formation of 3-chlorostyrene.
-
Sensitivity to moisture : Anhydrous conditions are critical to prevent hydrolysis of the benzyl chloride.
Mitsunobu Reaction
Alcohol-Ether Conversion
The Mitsunobu reaction offers a high-yielding alternative for synthesizing benzyl tert-butyl ethers. Using 3-chlorobenzyl alcohol, tert-butanol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD), the reaction proceeds under mild conditions (0–25°C) to afford the target compound in >85% yield.
Procedure :
Cost and Scalability Challenges
While effective for small-scale synthesis, the high cost of DEAD and PPh₃ limits industrial adoption.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions: 1-[(Tert-butoxy)methyl]-3-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The benzene ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of 1-[(Tert-butoxy)methyl]-3-aminobenzene or 1-[(Tert-butoxy)methyl]-3-thiolbenzene.
Oxidation: Formation of 1-[(Tert-butoxy)methyl]-3-chlorobenzaldehyde.
Reduction: Formation of 1-[(Tert-butoxy)methyl]-3-chlorocyclohexane.
Scientific Research Applications
1-[(Tert-butoxy)methyl]-3-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(Tert-butoxy)methyl]-3-chlorobenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. The tert-butoxy group can stabilize intermediates and transition states, facilitating various chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
1-[(Tert-butoxy)methyl]-3-chlorobenzene :
- Substituents : Tert-butoxymethyl (–CH₂–O–C(CH₃)₃) and chlorine (–Cl) at the meta position.
- Electronic Effects : The ether oxygen donates electrons via resonance, while chlorine withdraws electrons inductively.
- Steric Profile : The bulky tert-butyl group imposes significant steric hindrance, reducing accessibility for nucleophilic attack .
1-(3-Bromopropoxy)-3-chlorobenzene (CAS 37142-46-4):
1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene (CAS 3983-71-9):
1-(1-Bromoethyl)-3-chlorobenzene (CAS 65130-47-4):
Physical Properties
Reactivity and Stability
Nucleophilic Substitution :
- The tert-butyl group in this compound hinders SN2 reactions, whereas bromopropoxy and bromoethyl analogs (e.g., 1-(3-bromopropoxy)-3-chlorobenzene) undergo faster substitution due to less steric bulk .
- Sulfur-containing derivatives (e.g., 1-[(2-bromoethyl)sulfanyl]-3-chlorobenzene) exhibit enhanced nucleophilicity at sulfur, enabling thiol-ene click chemistry .
Thermal Stability :
Electrophilic Aromatic Substitution (EAS) :
- Chlorine’s meta-directing effect governs EAS in all compounds. However, tert-butyl’s steric bulk in this compound reduces reaction rates compared to less hindered analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
